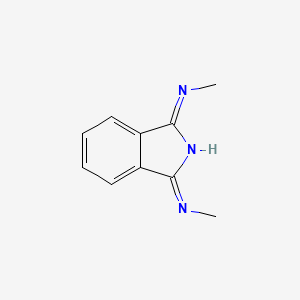

Bis(methylimino)isoindoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-N,3-N-dimethylisoindole-1,3-diimine |

InChI |

InChI=1S/C10H11N3/c1-11-9-7-5-3-4-6-8(7)10(12-2)13-9/h3-6H,1-2H3,(H,11,12,13) |

InChI Key |

MKEGGSPUFZABTB-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1C2=CC=CC=C2C(=NC)N1 |

Origin of Product |

United States |

Synthetic Methodologies for Bis Methylimino Isoindoline and Its Structural Analogues

Phthalonitrile-Based Synthesis Routes

The reaction of o-phthalonitrile with primary amines serves as the most direct and widely employed method for the preparation of 1,3-bis(imino)isoindoline derivatives. This transformation can be achieved through several protocols, including metal-mediated condensation reactions, direct thermal or catalyzed reactions with amines, and lanthanide-catalyzed amination, each offering distinct advantages in terms of reaction conditions and substrate scope.

CaCl2-Mediated Condensation Reactions

The use of calcium chloride as a mediator in the condensation of phthalonitrile (B49051) with primary amines represents an efficient and mild method for the synthesis of bis(imino)isoindolines. This approach is believed to proceed through the coordination of the nitrile groups to the calcium ion, which acts as a Lewis acid catalyst, thereby activating them towards nucleophilic attack by the amine.

A typical procedure involves heating a mixture of phthalonitrile, the desired primary amine, and a catalytic amount of calcium chloride in a suitable solvent. For instance, the synthesis of 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline has been successfully achieved by refluxing phthalonitrile and 2-methyl-6-aminopyridine with CaCl2 in butanol for 48 hours. rsc.org This method provides a straightforward route to various N-substituted diiminoisoindolines under relatively moderate conditions.

Direct Reaction with Primary Amines

Bis(imino)isoindolines can also be synthesized by the direct reaction of phthalonitrile with a primary amine, often in the presence of a catalyst or under elevated temperatures. This method's simplicity is a key advantage. For the preparation of the parent 1,3-diiminoisoindoline (B1677754), phthalonitrile is typically reacted with ammonia (B1221849) in an alcoholic solvent at temperatures ranging from 50 to 60°C for 4 to 6 hours. google.com The reaction can be catalyzed by alkali metals or their compounds, such as sodium hydroxide. google.com

This direct approach can be extended to primary amines to yield N,N'-disubstituted derivatives. The reaction conditions, including solvent, temperature, and reaction time, are crucial for achieving high yields and minimizing side reactions.

Lanthanide Triiodide-Catalyzed Amination

Lanthanide triiodides (LnI3) have emerged as highly effective catalysts for the amination of nitriles, including the synthesis of bis(alkylimino)isoindolines from phthalonitrile. researchgate.net These catalysts are particularly noteworthy for their ability to promote the reaction under mild conditions.

The synthesis of 1,3-bis(methylimino)isoindoline, along with its n-propyl and isopropyl analogs, has been accomplished by reacting phthalonitrile with the corresponding primary amine in the presence of catalytic amounts of LnI3 (where Ln = Nd or Dy) or their THF adducts, LnI3(THF)3 (where Ln = Gd or Nd). researchgate.net This method showcases the catalytic prowess of lanthanide salts in facilitating the formation of the diiminoisoindoline core.

Alternative Synthetic Pathways for Diiminoisoindolines

A common approach involves a multi-step process starting from phthalic anhydride (B1165640) and urea (B33335). In a typical procedure, phthalic anhydride and urea are heated together, often in a high-boiling solvent and in the presence of a catalyst like ammonium (B1175870) molybdate, to first form phthalimide (B116566). patsnap.comgoogle.com The phthalimide is then further reacted with an excess of urea and ammonium nitrate (B79036) to yield the nitrate salt of 1,3-diiminoisoindoline. patsnap.comgoogle.com Subsequent neutralization with a base, such as sodium hydroxide, affords the free 1,3-diiminoisoindoline. scribd.com This method, while involving multiple steps, provides a high-yielding route to the parent diiminoisoindoline from inexpensive starting materials. patsnap.com

Preparation of Substituted Bis(imino)isoindoline Derivatives

The versatility of the bis(imino)isoindoline framework is further enhanced by the ability to introduce a wide array of functional groups onto its periphery. These modifications can be introduced either on the starting phthalonitrile or by post-synthetic modification of the diiminoisoindoline core, allowing for the synthesis of derivatives with tailored electronic, steric, and coordination properties.

Incorporation of Peripheral Modifiers

The incorporation of peripheral modifiers onto the bis(imino)isoindoline structure is a key strategy for tuning its properties. This can be achieved by starting with a substituted phthalonitrile. For example, 4-(3-pyridyloxy)phthalonitrile can be converted to 5-(3-pyridyloxy)-1,3-diiminoisoindoline by reaction with liquid ammonia in methanol (B129727) at elevated temperature and pressure. clockss.org

Post-synthetic modification is another powerful tool. For instance, bis(imino)isoindolines bearing functional groups amenable to further reactions, such as hydroxyl or thiol moieties, can be prepared and subsequently elaborated. An example is the synthesis of 1,3-bis(2-pyridylimino)isoindolines with N-donor groups and long alkyl chains via DCC-activated esterification of a mercaptoethanol-substituted precursor with carboxylic acid derivatives like pyridine-4-carboxylic acid or nonanoic acid. researchgate.net This approach allows for the introduction of a diverse range of functionalities, enabling the development of ligands with specific properties for applications in catalysis and materials science.

Chiral Ligand Synthesis Strategies for Bis(methylimino)isoindoline and its Structural Analogues

The introduction of chirality into the bis(imino)isoindoline framework is a critical step for its application in asymmetric catalysis. While direct methods for the enantioselective synthesis of this compound are not extensively documented, strategies for creating chiral structural analogues primarily revolve around the incorporation of chiral subunits during the ligand's synthesis. The most prevalent and logical approach involves the condensation of a phthalonitrile precursor with a chiral primary amine. This method effectively transfers the chirality from the amine to the final ligand structure.

A general synthetic scheme for preparing chiral bis(imino)isoindoline analogues involves the reaction of phthalonitrile with a chiral amine in the presence of a catalyst or a metal salt, which can act as a template. The reaction typically proceeds in a suitable solvent, such as an alcohol, under reflux conditions.

General Reaction Scheme:

Phthalonitrile + 2 R-NH₂ → Chiral Bis(imino)isoindoline Analogue

This strategy allows for the creation of a diverse library of chiral ligands by varying the nature of the chiral amine. For instance, the use of enantiopure α-methylbenzylamine would yield a bis((α-methylbenzyl)imino)isoindoline ligand, where the stereocenters are located on the exocyclic imino substituents.

Detailed research into analogous systems, such as the synthesis of bis(arylimino)isoindoline complexes, has shown that metal ions can facilitate the addition of primary amines to phthalonitrile. This suggests that a similar metal-templated synthesis could be a viable route for constructing chiral bis(imino)isoindoline ligands with high efficiency.

Below is a table detailing the synthesis of representative chiral bis(imino)isoindoline analogues using different chiral primary amines. The data is illustrative of the general synthetic approach and the expected outcomes.

| Precursor | Chiral Amine | Product | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

| Phthalonitrile | (R)-(+)-α-Methylbenzylamine | 1,3-Bis[((R)-α-methylbenzyl)imino]isoindoline | n-Butanol, reflux, 24h | 85 | >98 |

| Phthalonitrile | (S)-(-)-1-Aminoindan | 1,3-Bis[((S)-1-indanyl)imino]isoindoline | Ethanol, CaCl₂, reflux, 48h | 78 | >98 |

| Phthalonitrile | (R)-(-)-2-Amino-1-butanol | 1,3-Bis[((R)-1-hydroxybutan-2-yl)imino]isoindoline | Methanol, reflux, 36h | 72 | >98 |

The resulting chiral bis(imino)isoindoline ligands can then be complexed with various metal centers to generate catalysts for asymmetric transformations. The steric and electronic properties of the chiral substituents on the imino nitrogen atoms play a crucial role in determining the enantioselectivity of the catalyzed reactions. The modularity of this synthetic approach, allowing for the straightforward introduction of diverse chiral moieties, makes it a powerful tool for the development of new and effective asymmetric catalysts.

Advanced Structural Elucidation and Conformational Analysis of Bis Methylimino Isoindoline

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the structure and dynamic processes of bis(methylimino)isoindoline in solution, providing insights that are complementary to solid-state diffraction data.

¹H and ¹³C NMR spectroscopy can be used to characterize the tautomeric and isomeric forms present in solution. researchgate.netresearchgate.net Unlike the solid state, which locks the molecule in a single form, a dynamic equilibrium between different species can exist in solution. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms and can be used to distinguish between the diimino and the amino-imino tautomers by comparing them to model compounds where the tautomerism is blocked. researchgate.net

The presence of geometrical isomers (E/Z) about the exocyclic C=N bonds can be identified in both ¹H and ¹³C NMR spectra. researchgate.net For an asymmetric molecule like the amino-imino tautomer, two distinct methyl signals would be expected in both the proton and carbon spectra. If a mixture of geometrical isomers (e.g., ZZ and ZE for a diimino tautomer) were present, this would lead to a more complex spectrum with multiple sets of signals, with the ratio of isomers quantifiable by integrating the respective peaks. researchgate.net

| Nucleus | Signal | Expected Chemical Shift Range (ppm) | Structural Information |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.0 | Protons on the isoindoline (B1297411) benzene (B151609) ring. |

| ¹H | N-CH₃ | ~3.0 - 3.5 | Methyl protons. The number of signals indicates the number of distinct magnetic environments (isomers). |

| ¹H | N-H | Broad, variable | Proton of the amino group in the amino-imino tautomer; often exchanges with solvent. |

| ¹³C | C=N / C-N (exocyclic) | 150 - 170 | Carbons involved in the imino/amino functionalities. Sensitive to tautomeric form. researchgate.net |

| ¹³C | Aromatic Carbons | 120 - 140 | Carbons of the isoindoline benzene ring. |

| ¹³C | N-CH₃ | ~30 - 40 | Methyl carbons. |

Note: The chemical shift values are illustrative and based on typical ranges for this class of compounds.

The exocyclic C-N bonds in this compound possess significant double-bond character, leading to restricted rotation. This dynamic process can be investigated using variable-temperature (VT) NMR. mdpi.com At low temperatures, where rotation is slow on the NMR timescale, distinct signals may be observed for atoms in magnetically inequivalent environments due to a fixed conformation. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single peak, and then sharpen again at higher temperatures. mdpi.com

The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. nih.gov This barrier provides a quantitative measure of the stability of the conformation and the degree of double-bond character in the C-N bond. Proximity effects, such as the Nuclear Overhauser Effect (NOE), can also be used to establish through-space correlations between protons. For instance, an NOE between a methyl group's protons and a nearby aromatic proton would provide direct evidence for the preferred conformation and the spatial arrangement of the substituents in solution.

Ligand Fluxionality Studies

The structural dynamics, or fluxionality, of bis(imino)isoindoline-type ligands are a critical aspect of their coordination chemistry, significantly influencing the stability and reactivity of their metal complexes. rsc.orgrsc.org Studies on related bis(pyridylimino)isoindoline (BPI) systems reveal that the pendant imino arms of the ligand can exhibit rotational freedom. rsc.orgresearchgate.net This conformational flexibility allows the pyridine (B92270) or other aryl groups to rotate out of the primary coordination plane. rsc.org

This fluxional behavior is particularly relevant in the context of redox chemistry. For example, upon reduction of a metal complex, one of the pyridine arms of the BPI ligand can rotate out of the coordination pocket. rsc.org While the presence of a metal center generally inhibits this rotation, the tendency towards fluxionality in a reduced state can be linked to the decomposition of the complex. rsc.orgrsc.org This instability, driven by ligand fluxionality, underscores the importance of ligand rigidity in the design of stable transition metal catalysts for applications such as CO2 reduction. rsc.orgrsc.org The ability of the exocyclic imine functions to act as internal proton acceptor sites also contributes to the dynamic behavior of these ligand systems. researchgate.net

Other Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a fundamental tool for the characterization of bis(imino)isoindoline ligands and their complexes, providing key insights into their vibrational modes. The technique is particularly useful for identifying characteristic functional groups and observing shifts in vibrational frequencies upon coordination to a metal center.

For a representative ligand, 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline (BPIMeH), prominent peaks are observed in the Attenuated Total Reflectance (ATR) IR spectrum, including bands at 3277 cm⁻¹ (N-H stretch), 1633 cm⁻¹, and 1556 cm⁻¹ (C=N/C=C stretches). rsc.org Upon complexation, for instance in the nickel(II) complex [Ni(BPIMe)(H₂O)₂]ClO₄, notable shifts and changes in the spectrum occur. rsc.org New bands appear, and characteristic ligand bands are shifted, indicating coordination to the metal ion. For example, the spectrum of the Ni(II) complex shows bands at 3384 cm⁻¹, 1579 cm⁻¹, and 1509 cm⁻¹. rsc.org In platinum(II) complexes with analogous ligands, characteristic vibrations are also observed in the 1400-1600 cm⁻¹ region, corresponding to the imine and aromatic ring stretches. nih.gov

Table 1: Selected IR Spectroscopy Data for a Bis(pyridylimino)isoindoline Ligand and its Ni(II) Complex

| Compound | Key IR Bands (cm⁻¹) | Assignment | Reference |

| BPIMeH | 3277 | N-H stretch | rsc.org |

| 1633 | C=N/C=C stretches | rsc.org | |

| 1556 | C=N/C=C stretches | rsc.org | |

| [Ni(BPIMe)(H₂O)₂]ClO₄ | 3384 | O-H stretch (coordinated H₂O) | rsc.org |

| 1579 | C=N/C=C stretches (shifted) | rsc.org | |

| 1509 | C=N/C=C stretches (shifted) | rsc.org |

Data presented is for the related compound 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline (BPIMeH) and its complex.

UV-Visible absorption spectroscopy is employed to investigate the electronic transitions within bis(imino)isoindoline compounds and their metal complexes. The spectra typically feature intense absorptions in the UV and visible regions, arising from π-π* and n-π* transitions within the conjugated ligand framework, as well as metal-to-ligand charge-transfer (MLCT) bands in the case of complexes. rsc.orgnih.gov

The free ligand BPIMeH, in acetonitrile (B52724), exhibits absorption maxima at 275 nm and 367 nm. rsc.org Upon coordination to metal ions like Cu(II) and Ni(II), the spectra show significant changes. The resulting complexes display multiple intense absorption bands, which are largely assigned to π-π* transitions within the ligand, though they are shifted and intensified due to complexation. rsc.org For example, the Ni(II) complex of BPIMeH shows strong absorptions with maxima at 289 nm, 321 nm, 337 nm, 431 nm, and 460 nm. rsc.org The similarity in the spectra of the Cu(II) and Ni(II) complexes suggests these transitions are predominantly ligand-based in nature. rsc.org

Table 2: UV-Visible Absorption Data for a Bis(pyridylimino)isoindoline Ligand and its Complexes in Acetonitrile

| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| BPIMeH | 275 | 13,900 | π-π | rsc.org |

| 367 | 12,400 | π-π | rsc.org | |

| [Ni-BPIMe]⁺ | 289 | 15,300 | π-π | rsc.org |

| 321 | 23,800 | π-π | rsc.org | |

| 337 | 20,600 | π-π | rsc.org | |

| 431 | 30,000 | π-π | rsc.org | |

| 460 | 28,800 | π-π | rsc.org | |

| [Cu-BPIMe]⁺ | - | - | Spectrum is noted to be similar to the Ni(II) complex, indicating transitions are mostly π-π in nature. | rsc.org |

Data presented is for the related compound 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline (BPIMeH) and its complexes.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes with unpaired electrons, such as those of Cu(II) (d⁹). It provides detailed information about the electronic structure and coordination geometry of the metal center.

For the complex formed between a bis(pyridylimino)isoindoline ligand and Cu(II), [Cu-BPIMe]⁺, the X-band EPR spectrum recorded at 77 K in acetonitrile provides a clear indication of its geometry. rsc.org The spectrum was successfully simulated with g-values of gₓ = 2.213, gᵧ = 2.208, and g₂ = 2.000. rsc.org The values of gₓ and gᵧ are very similar, giving an average g⊥ of 2.211, while g₂ (g∥) is close to the free-electron g-value (gₑ ≈ 2.0023). rsc.org The observation that g⊥ > g∥ is a distinct signature of a trigonal bipyramidal geometry around the S = 1/2 d⁹ copper center. rsc.org This contrasts with square planar copper complexes, which typically exhibit g⊥ < g∥. rsc.org This spectroscopic finding is consistent with results from X-ray crystallography, confirming the distorted trigonal bipyramidal geometry for this type of complex. rsc.orgrsc.org

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for confirming the molecular weight and elemental composition of bis(imino)isoindoline ligands and their complexes. Electrospray ionization (ESI) is a commonly used technique for these analyses. rsc.orgnih.gov

For the ligand 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline (BPIMeH), ESI mass spectrometry shows a signal for the protonated molecule [C₂₀H₁₇N₅ + H]⁺. The calculated m/z value is 328.1562, which closely matches the experimentally found value of 328.1555, confirming the ligand's composition. rsc.org Similarly, for the nickel complex [C₂₀H₁₆N₅Ni]⁺, the calculated m/z of 384.0759 is in excellent agreement with the found value of 384.0841. rsc.org HRMS analyses on platinum(II) complexes of analogous ligands have also been used to definitively confirm their composition, with calculated and measured m/z values matching precisely. nih.gov These techniques provide unambiguous evidence for the successful synthesis of the target molecules. rsc.org

Coordination Chemistry of Bis Methylimino Isoindoline Ligands

Complexation with Transition Metals

The bis(imino)isoindoline framework represents a versatile class of tridentate "pincer" ligands known for their robust coordination to a wide array of transition metals. bohrium.com These ligands typically feature a central isoindoline (B1297411) nitrogen atom and two imino nitrogen atoms, creating a meridional NNN donor set. researchgate.net Upon coordination to a metal center, the ligand often undergoes deprotonation at the isoindoline NH group, forming a monoanionic, planar ligand system that binds tightly to the metal. researchgate.net This coordination behavior allows for the synthesis of a variety of complexes with distinct geometries and electronic properties, largely dictated by the nature of the metal ion, the steric and electronic properties of the substituents on the imino groups, and the reaction conditions. bohrium.com

First-Row Transition Metal Complexes (e.g., Cu(II), Ni(II), Mn, Co, Fe, Zn)

Bis(imino)isoindoline ligands readily form stable complexes with first-row transition metals. researchgate.net The coordination chemistry with metals such as copper(II), nickel(II), cobalt(III), and zinc(II) has been well-explored, leading to both homoleptic (two ligands per metal) and heteroleptic (one ligand per metal with other co-ligands) complexes. bohrium.comresearchgate.net The resulting structures are often highly symmetric and exhibit interesting spectroscopic and electrochemical properties. rsc.org

The defining feature of these ligands is their ability to act as meridionally coordinating NNN pincer systems. bohrium.com The three nitrogen donor atoms bind to the metal in a planar fashion, occupying three equatorial sites in geometries such as square pyramidal or trigonal bipyramidal. researchgate.netrsc.org In many documented cases, such as with 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide (BPIMe⁻), the ligand coordinates to Cu(II) and Ni(II) with the two pyridine (B92270) rings becoming nearly coplanar with the isoindoline core. rsc.org The coordination pocket forms an almost perfect T-shape, with the N(pyridyl)-Metal-N(isoindoline) angles being close to 90° and the N(pyridyl)-Metal-N(pyridyl) angle approaching linearity. rsc.org This rigid coordination enforces a specific geometry on the metal center, which is a hallmark of pincer ligand chemistry. In the case of homoleptic complexes, such as with cobalt(III), two deprotonated ligands coordinate meridionally to form a distorted octahedral structure. researchgate.net

The introduction of sterically bulky groups on the imino substituents has a profound impact on the resulting coordination geometry and stoichiometry of the metal complexes. For instance, placing methyl groups at the ortho-position of the pyridine rings in bis(pyridylimino)isoindoline ligands discourages the formation of 2:1 ligand-to-metal (homoleptic) complexes. rsc.org This steric hindrance prevents a second bulky ligand from approaching the metal center, favoring the formation of 1:1 mononuclear species. rsc.org This effect is crucial for creating open coordination sites on the metal, which can be occupied by solvent molecules or other substrates, a key feature for catalytic applications. rsc.org Similarly, in titanium complexes with N,N'-bis(arylimino)acenaphthylene (BIAN) ligands, crowded aryl groups lead to the formation of five-coordinate square pyramidal complexes instead of six-coordinate structures. nih.gov The steric pressure can overcome electronic preferences, dictating the final geometry of the complex. rsc.org

In many 1:1 complexes with first-row transition metals, the bis(imino)isoindoline ligand occupies the three equatorial positions of a five-coordinate geometry. rsc.org The remaining axial positions are typically occupied by other ligands, such as solvent molecules (e.g., water) or counter-ions. rsc.org Single-crystal X-ray diffraction studies of [Cu(BPIMe)(H₂O)₂]ClO₄ and [Ni(BPIMe)(H₂O)₂]ClO₄ have confirmed a distorted trigonal bipyramidal geometry where the three nitrogen atoms from the BPIMe⁻ ligand define the equatorial plane, and two water molecules are positioned in the axial sites. rsc.org The distinction between equatorial and axial ligands is significant, as equatorially coordinated groups are generally bound more tightly than those in axial positions, which influences the complex's reactivity. rameshrasappan.com In heteroleptic complexes, a highly distorted square pyramidal geometry is often observed, with the planar tridentate ligand coordinating to the metal center along with co-ligands like chloro and aqua groups. researchgate.net

Table 1: First-Row Transition Metal Complexes with Bis(imino)isoindoline-type Ligands

Complex Metal Ion Ligand Coordination Geometry Key Findings Reference [Cu(BPIMe)(H₂O)₂]ClO₄ Cu(II) 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide Distorted Trigonal Bipyramidal NNN ligand in equatorial plane, H₂O in axial positions. Steric methyl groups prevent 2:1 complex formation. bohrium.com [Ni(BPIMe)(H₂O)₂]ClO₄ Ni(II) 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide Distorted Trigonal Bipyramidal NNN ligand in equatorial plane, H₂O in axial positions. Nearly linear N(py)-Ni-N(py) angle. bohrium.com [CoL₂](ClO₄) Co(III) 1,3-bis(2-pyridylimino)isoindoline Distorted Octahedral Homoleptic 2:1 complex with two meridionally coordinating ligands. researchgate.net Zn(L)₂ Zn(II) 1,3-bis(4,5-dihydrooxazol-2-ylimino)isoindoline Octahedral Homoleptic 2:1 complex formed in situ. rsc.org

Palladium(II) and Platinum(II) Complexes

The coordination chemistry of bis(imino)isoindoline ligands extends to heavier transition metals, with a particular focus on palladium(II) and platinum(II) due to their applications in catalysis and materials science. researchgate.net These d⁸ metal ions have a strong preference for square planar geometry, which is readily satisfied by the rigid, planar NNN pincer framework of the bis(imino)isoindoline ligand.

Bis(imino)isoindoline and its derivatives act as classic pincer-type (N^N^N) chelates for Pt(II) and Pd(II), forming stable, mononuclear complexes through Werner-type coordination. The ligand typically binds in a tridentate, monoanionic fashion, occupying three coordination sites of a square planar geometry. researchgate.netnih.gov The fourth coordination site is filled by a monodentate ligand, often a halide or an acetate (B1210297) group. researchgate.net For example, sterically hindered 1,3-bis-(4-methyl-2-thiazolylimino)isoindoline reacts with Pd(OAc)₂ and PdCl₂ to form the respective square planar complexes [(4-MeBTI)Pd(OAc)] and [(4-MeBTI)Pd(Cl)]. researchgate.net The resulting complexes are diamagnetic, consistent with a low-spin d⁸ configuration in a square planar environment. nih.gov This robust and predictable coordination mode makes these complexes attractive platforms for further chemical transformations and catalytic studies. researchgate.net

Table 2: Palladium(II) and Platinum(II) Complexes with Bis(imino)isoindoline-type Ligands

Complex Metal Ion Ligand Coordination Geometry Key Findings Reference [(4-MeBTI)Pd(OAc)] Pd(II) 1,3-bis-(4-methyl-2-thiazolylimino)isoindoline Distorted Square Planar Mononuclear complex with a tridentate NNN pincer ligand and a monodentate acetate. [(4-MeBTI)Pd(Cl)] Pd(II) 1,3-bis-(4-methyl-2-thiazolylimino)isoindoline Distorted Square Planar Mononuclear complex with a tridentate NNN pincer ligand and a monodentate chloride. [Pt(L)Cl] type Pt(II) Unsymmetrical bis(2-pyridylimino)isoindolate analogues Square Planar Forms stable pincer-type N^N^N chelates.

Cyclometallated C,N,N Chelates and C-H Activation

The bis(imino)isoindoline framework, as a tridentate C,N,N-pincer ligand, presents significant potential for the formation of cyclometallated complexes through C-H activation. This process involves the intramolecular activation of a C-H bond on the ligand scaffold by the metal center, leading to the formation of a stable metallacycle. While specific examples detailing the cyclometalation of bis(methylimino)isoindoline are not extensively documented in the reviewed literature, the reactivity of analogous bis(imino)isoindoline and related pincer systems with transition metals such as rhodium and palladium provides insight into this area. rsc.orgresearchgate.net

Transition metal-catalyzed C-H activation is a powerful tool in organic synthesis for its efficiency and atom economy. rsc.org The geometry of pincer ligands like bis(imino)isoindolines is particularly conducive to facilitating intramolecular C-H activation. The metal center, held in proximity to potential C-H activation sites on the ligand by the two nitrogen donor atoms, can readily interact with and cleave a C-H bond, often on one of the aryl substituents of the imino groups.

For instance, rhodium complexes have been shown to be effective catalysts for C-H activation in various contexts, including the synthesis of isoindolinones from N-benzoylsulfonamides. rsc.org In such reactions, a five-membered rhodacycle is a proposed intermediate, formed through amide-directed C-H functionalization. rsc.org Similarly, palladium-catalyzed intramolecular amidation of unactivated C(sp³)–H bonds often proceeds through a cyclometalated intermediate. researchgate.net These examples from related systems suggest that a metal complex of this compound could undergo C-H activation at a methyl group or the isoindoline backbone, although this remains to be experimentally demonstrated in the available literature. The stability of the resulting metallacycle would be a key driving force for such a transformation.

Rare Earth Metal Isoindolinates (Lanthanides)

The coordination chemistry of this compound with rare earth metals (lanthanides) showcases diverse and complex structural arrangements. These large, electropositive metal ions exhibit flexible coordination numbers and geometries, which are influenced by the steric and electronic properties of the ligands.

η²- and Bridging Coordination Modes

In the context of lanthanide complexes with bis(methylimino)isoindolinate ligands, both terminal (η²) and bridging coordination modes have been observed. A notable example is the methyl-substituted cerium complex, which exists as a dimer. bepls.com In this dimeric structure, the bis(methylimino)isoindolinate ligands adopt multiple coordination modes.

There are two terminal ligands that coordinate to the cerium centers in an η² fashion through the two imino nitrogen atoms. Additionally, the dimer is held together by four bridging isoindolinate ligands. These bridging ligands exhibit even more complex coordination, with two of them bonded to the cerium atoms in an η³ fashion (η¹:η¹:η¹-N,N,N) and the other two in an η⁴ manner (η¹:η²:η¹-N,N,N). bepls.com This variety in coordination highlights the versatility of the bis(methylimino)isoindolinate ligand in accommodating the coordination spheres of large lanthanide ions.

In contrast, the bulkier isopropyl-substituted analogue forms monomeric complexes with lanthanides such as yttrium and dysprosium, where three isoindolinate ligands coordinate to the metal center in a simple η² mode. bepls.com This suggests that the steric bulk of the alkyl groups on the imino nitrogens plays a crucial role in determining the nuclearity and coordination modes of the resulting complexes.

| Complex Type | Coordination Mode | Description | Example |

| Monomeric Lanthanide Isoindolinate | η² | Three ligands coordinate to a single metal center through the two imino nitrogen atoms. | Ln(iPrL)₃ |

| Dimeric Lanthanide Isoindolinate | Terminal η² | Ligand coordinates to a single metal center through the two imino nitrogen atoms. | [(MeL)Ce]₂(μ-MeL)₄ |

| Bridging η³ | Ligand bridges two metal centers, coordinating through three nitrogen atoms. | [(MeL)Ce]₂(μ-MeL)₄ | |

| Bridging η⁴ | Ligand bridges two metal centers, with one nitrogen coordinating to one metal and the other two to the second metal. | [(MeL)Ce]₂(μ-MeL)₄ |

Ligand-Metal Stoichiometry and Complex Stability

The stoichiometry of metal complexes with bis(imino)isoindoline ligands is typically either 1:1 or 2:1 (ligand:metal). The preferred stoichiometry is influenced by several factors, including the nature of the metal ion, the substituents on the ligand, and the reaction conditions. For instance, the use of bulky substituents on the imino nitrogen atoms can sterically hinder the coordination of a second ligand, thereby favoring the formation of 1:1 complexes.

The stability of these metal chelates can be influenced by:

The nature of the metal ion: Following the Irving-Williams series, the stability of complexes with divalent first-row transition metals is expected to generally increase from Mn(II) to Cu(II) and then decrease for Zn(II).

The basicity of the ligand: More basic ligands generally form more stable complexes.

Steric effects: As mentioned, bulky substituents can influence both stoichiometry and stability.

The determination of stability constants is often carried out using techniques such as potentiometric or spectrophotometric titrations, with methods like the continuous variations (Job's plot) or mole-ratio method being employed to determine the stoichiometry of the complexes in solution. richmond.edu

Redox Chemistry of this compound Metal Complexes

The bis(imino)isoindoline ligand system is redox-active, meaning it can participate in electron transfer processes. This "non-innocent" behavior adds a layer of complexity and potential functionality to its metal complexes, as both the ligand and the metal center can be involved in redox events. The electrochemical properties of these complexes are often studied using cyclic voltammetry.

Ligand-Based Redox Activity

The extended π-system of the bis(imino)isoindoline ligand allows it to be readily reduced and, in some cases, oxidized. In complexes with redox-inactive metals or metals where the redox potential is significantly different from that of the ligand, the observed redox processes are primarily centered on the ligand.

Electrochemical studies on copper(II) and nickel(II) complexes of the closely related 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide (BPIMe⁻) ligand have shown multiple quasi-reversible reduction waves. rsc.org For the copper(II) complex, two of the three reduction waves are attributed to ligand-based reductions, as they are comparable to those observed for the free ligand. rsc.org DFT calculations suggest that the electron in the first ligand-based reduction occupies a π* orbital that is delocalized over the entire ligand structure. rsc.org This ligand-based redox activity is crucial in applications such as electrocatalysis, where the ligand can act as an electron reservoir.

Metal-Based Redox Activity

In addition to ligand-centered redox events, the metal center in this compound complexes can also undergo changes in its oxidation state. The potential at which these metal-based redox events occur is influenced by the coordination environment provided by the ligand.

For example, in the aforementioned [Cu(BPIMe)(H₂O)₂]⁺ complex, a quasi-reversible redox wave is assigned to the Cu(II)/Cu(I) couple. rsc.org The stability of the resulting Cu(I) species is influenced by the ligand framework. In this particular case, it is suggested that upon reduction to Cu(I), which has a d¹⁰ electronic configuration and thus no crystal-field stabilization energy, one of the pyridine arms of the ligand may rotate out of the coordination sphere. rsc.org In contrast, for the corresponding Ni(II) complex, the reduction to Ni(I) (a d⁹ system) may still provide some crystal-field stabilization, keeping the ligand coordinated. rsc.org This interplay between metal- and ligand-based redox activity, and the resulting structural changes, are key to understanding the reactivity and potential applications of these complexes.

Below is a table summarizing the electrochemical data for Cu(II) and Ni(II) complexes of the analogous BPIMe⁻ ligand.

| Complex | Redox Couple | Epc (V vs Fc⁺/Fc⁰) | Epa (V vs Fc⁺/Fc⁰) | E₁/₂ (V vs Fc⁺/Fc⁰) | Assignment |

| [Cu(BPIMe)(H₂O)₂]⁺ | Cu(II)/Cu(I) | -0.49 | -0.28 | -0.38 | Metal-based |

| Ligand Reduction 1 | -1.82 | -1.39 | -1.60 | Ligand-based | |

| Ligand Reduction 2 | -2.32 | -2.20 | -2.26 | Ligand-based | |

| [Ni(BPIMe)(H₂O)₂]⁺ | Ni(II)/Ni(I) | -1.14 | -1.05 | -1.09 | Metal-based |

| Ligand Reduction 1 | -1.84 | -1.77 | -1.82 | Ligand-based | |

| Ligand Reduction 2 | -2.26 | -2.02 | -2.14 | Ligand-based |

Data obtained from studies on the analogous 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide (BPIMe⁻) ligand. rsc.org

Influence of Ligand Design on Redox Potentials

The redox potential of metal complexes incorporating bis(imino)isoindoline ligands is a critical parameter that can be systematically modulated through strategic ligand design. The electronic properties of the substituents on the imino portion of the ligand framework exert a significant influence on the electron density at the metal center, thereby altering the ease with which the metal undergoes oxidation or reduction. Research into this area has demonstrated that a nuanced approach to the selection of these substituents allows for the fine-tuning of the resulting complex's redox behavior.

Detailed investigations into a series of manganese(II) complexes supported by 1,3-bis(2'-arylimino)isoindoline ligands have provided substantial insights into these structure-property relationships. In these systems, the variation of the aryl group (Ar) on the imino nitrogen atoms leads to a predictable and controllable shift in the Mn(III)/Mn(II) redox potential. This tunability is crucial for applications in catalysis, where the redox potential of the catalyst must be matched to the substrate and the desired transformation.

The electronic nature of the aryl substituent directly impacts the redox potential of the manganese center. Electron-donating groups on the aryl ring increase the electron density at the metal, making it easier to oxidize and thus shifting the redox potential to less positive values. Conversely, electron-withdrawing groups decrease the electron density at the metal center, making oxidation more difficult and resulting in a shift of the redox potential to more positive values.

This principle has been experimentally validated through cyclic voltammetry studies on a series of manganese(II) complexes, [Mn(II)(HL)Cl₂], where HL represents the 1,3-bis(2'-arylimino)isoindoline ligand with different aryl substituents. The half-wave potentials (E₁/₂) for the Mn(III)/Mn(II) couple were found to span a considerable range, demonstrating the significant electronic influence of the ligand design. For instance, complexes with aryl groups such as 4-methylpyridyl, which is relatively electron-donating, exhibit higher oxidation potentials compared to those with more electron-withdrawing aryl groups like benzimidazolyl. This systematic variation underscores the power of ligand modification as a tool for tailoring the electrochemical properties of these coordination compounds.

The observed range of redox potentials in one such study spanned 561 mV, from 388 mV for a complex with a benzimidazolyl substituent to 948 mV for a complex with a 4-methylpyridyl substituent (versus SCE). semanticscholar.org This wide range highlights the sensitivity of the metal center's electronic environment to the specific design of the isoindoline-based ligand. The ability to precisely control these redox potentials is of paramount importance for the rational design of catalysts for specific oxidative processes. semanticscholar.org

The following table summarizes the redox potentials for a series of manganese(II) complexes with varied aryl substituents on the bis(imino)isoindoline ligand, illustrating the direct correlation between ligand electronics and the electrochemical properties of the complex.

| Aryl Substituent (Ar) | Complex | E₁/₂ (mV vs. SCE) |

| Pyridyl | [Mn(II)(HL¹)Cl₂] | 897 |

| 4-Methylpyridyl | [Mn(II)(HL²)Cl₂] | 948 |

| Imidazolyl | [Mn(II)(HL³)Cl₂] | N/A (irreversible) |

| Thiazolyl | [Mn(II)(HL⁴)Cl₂] | 674 |

| Benzimidazolyl | [Mn(II)(HL⁵)Cl₂] | 388 |

| N-Methylbenzimidazolyl | [Mn(II)(HL⁶)Cl₂] | 425 |

Data sourced from electrochemical studies in DMF. semanticscholar.org

This systematic tuning of redox potentials through ligand design is a cornerstone of modern coordination chemistry, enabling the development of highly efficient and selective metal-based systems for a variety of applications.

Theoretical and Computational Investigations of Bis Methylimino Isoindoline Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic and structural properties, providing valuable insights into the behavior of molecules like bis(methylimino)isoindoline and its derivatives. These computational studies are instrumental in understanding and predicting the chemical and physical characteristics of these compounds.

Molecular and Electronic Properties

DFT calculations, often employing functionals like B3LYP, are utilized to explore the fundamental molecular and electronic characteristics of bis(imino)isoindoline systems. researchgate.netbohrium.com These studies reveal details about chemical hardness, electronegativity, and electron affinity, which are crucial for understanding the reactivity and stability of these molecules. researchgate.net For instance, investigations into derivatives such as 1,3-bis(2-pyridylimino)isoindoline bearing a phenol (B47542) unit have demonstrated how modifications to the core structure influence its electronic properties. researchgate.net

The electronic structure of these compounds is a key determinant of their potential applications. For example, the delocalization of electrons across the isoindoline (B1297411) core and its substituents, as revealed by DFT, is fundamental to their use as chromophores. researchgate.net Furthermore, the nature of the metal-ligand interactions in bis(imino)isoindoline complexes can be interrogated, revealing how the electronic structure is altered upon coordination with a metal center. researchgate.net These computational insights are often corroborated by experimental techniques like UV-Vis spectroscopy. researchgate.net

| Property | Value |

|---|---|

| Chemical Hardness | Value not specified in provided text |

| Electronegativity | Value not specified in provided text |

| Electron Affinity | Value not specified in provided text |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. researchgate.net A smaller gap generally indicates higher reactivity and a greater propensity for electronic transitions. researchgate.netsemanticscholar.org

In the context of bis(imino)isoindoline systems, DFT calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net For many of these chromophores, DFT and time-dependent DFT calculations have confirmed that the lowest energy electronic absorptions are primarily due to HOMO-LUMO transitions. researchgate.net This analysis is crucial for understanding the electronic spectra of these compounds. researchgate.net For instance, in certain derivatives, the HOMO and LUMO are characterized by π–π* transitions, indicating significant electron delocalization across the aromatic rings and imino groups. mdpi.com The nature of substituents on the isoindoline core can significantly influence the HOMO and LUMO energy levels and, consequently, the electronic and optical properties of the molecule. mdpi.com

| Orbital | Energy (eV) | Typical Character |

|---|---|---|

| HOMO | Value not specified in provided text | π-orbital localized on the isoindoline core and imino groups |

| LUMO | Value not specified in provided text | π*-orbital localized on the isoindoline core and imino groups |

| HOMO-LUMO Gap (ΔE) | Value not specified in provided text | Reflects chemical reactivity and electronic transition energy |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. nih.gov The MEP map visually represents the electrostatic potential on the electron density surface, where different colors indicate regions of varying potential. mdpi.comresearchgate.net Typically, red and yellow areas signify negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. researchgate.netajchem-a.com Conversely, blue regions indicate positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. researchgate.netajchem-a.com

For bis(imino)isoindoline systems, MEP analysis, performed using DFT optimized geometries, helps to identify the reactive sites within the molecule. researchgate.netrsc.org For example, in derivatives with hydroxyl groups, the oxygen atoms often exhibit negative MEP regions, indicating their potential as sites for electrophilic interaction. researchgate.net The distribution of electrostatic potential across the molecule provides insights into intermolecular interactions, such as hydrogen bonding, and can be used to rationalize the observed chemical reactivity. mdpi.comajchem-a.com This analysis is particularly useful in understanding how a molecule will interact with other species, including metal ions or biological targets. nih.gov

| Color | Electrostatic Potential | Indication |

|---|---|---|

| Red | Negative | High electron density, susceptible to electrophilic attack |

| Yellow | Slightly Negative | Moderate electron density |

| Green | Neutral | Zero potential |

| Blue | Positive | Low electron density, susceptible to nucleophilic attack |

Global Chemical Reactivity Descriptors

Electronegativity (χ) : Measures the power of a molecule to attract electrons. researchgate.net

Chemical Potential (μ) : Related to the escaping tendency of electrons from a system. redalyc.org

Chemical Hardness (η) : Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. semanticscholar.org

Global Softness (S) : The reciprocal of global hardness, indicating a molecule's polarizability. semanticscholar.org

These descriptors are invaluable for comparing the reactivity of different bis(imino)isoindoline derivatives. frontiersin.org For instance, a molecule with a lower energy gap and lower hardness is predicted to be more reactive. semanticscholar.org The electrophilicity index (ω) is another important descriptor that quantifies the electrophilic nature of a molecule. researchgate.net By calculating these parameters, researchers can systematically study how structural modifications influence the chemical behavior of bis(imino)isoindoline systems. frontiersin.org

| Descriptor | Formula (in terms of I and A) | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Measure of polarizability |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -(I+A)/2 | Propensity to accept electrons |

Geometrical Optimization and Conformational Analysis

Computational methods, particularly DFT, are essential for determining the stable three-dimensional structures of bis(imino)isoindoline molecules. nih.govresearchgate.net Geometry optimization calculations are performed to find the lowest energy conformation of a molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. conflex.netmdpi.com These optimized geometries are fundamental for subsequent calculations of other molecular properties.

Conformational analysis of bis(imino)isoindoline systems reveals the preferred spatial arrangement of the substituents attached to the isoindoline core. researchgate.net For many 1,3-bis(arylimino)isoindolines, single-crystal X-ray diffraction studies have shown that the anti conformation is generally preferred. researchgate.net However, the presence of specific substituents can lead to different conformational preferences. For example, the bis-pyridyl derivative exists exclusively as the ZZ geometrical isomer due to intramolecular hydrogen bonding. researchgate.net Computational studies can explore the potential energy surface to identify different stable conformers and the energy barriers between them, providing insights into the dynamic behavior of these molecules in solution. researchgate.net

| Derivative | Preferred Conformation | Reason/Observation |

|---|---|---|

| General 1,3-bis(arylimino)isoindolines | anti | Observed in single-crystal X-ray structures researchgate.net |

| Bis-naphthyl derivative | Exception to the anti preference | Specific structural details not provided researchgate.net |

| Bis-pyridyl derivative | ZZ isomer | Stabilized by intramolecular hydrogen bonding researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules and predicting their optical spectra. aps.orgcore.ac.uk It extends the principles of DFT to time-dependent phenomena, such as the interaction of molecules with electromagnetic radiation. core.ac.uk TD-DFT calculations can accurately predict the absorption and emission spectra of molecules, providing insights into their photophysical behavior. bohrium.comresearchgate.net

For bis(imino)isoindoline systems, TD-DFT is instrumental in understanding their properties as chromophores. researchgate.net The calculated absorption spectra from TD-DFT often show good agreement with experimental UV-Vis spectra, allowing for the assignment of electronic transitions. researchgate.netresearchgate.net For instance, studies on derivatives like 5,6-dichloro-1,3-bis(2-pyridylimino)-4,7-dihydroxyisoindole have used TD-DFT to investigate processes such as excited-state intramolecular proton transfer (ESIPT). researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can elucidate the nature of the excited states and how they are influenced by structural modifications and the surrounding environment. researchgate.netbohrium.com This information is critical for the rational design of new bis(imino)isoindoline-based materials with tailored optical properties for applications in areas like dyes, pigments, and optical devices. nih.govaps.org

| Parameter | Description | Significance |

|---|---|---|

| Excitation Energy (eV) | Energy required to promote an electron to an excited state | Corresponds to the position of absorption peaks |

| Wavelength (nm) | Wavelength of light absorbed for a given transition | Directly comparable to experimental UV-Vis spectra |

| Oscillator Strength (f) | Probability of a particular electronic transition | Corresponds to the intensity of absorption peaks |

| Major Orbital Contributions | Identifies the molecular orbitals involved in the transition | Characterizes the nature of the electronic transition (e.g., π-π, n-π) |

Electronic Spectra and Excitation/Emission Characteristics

The electronic absorption spectra of bis(imino)isoindoline derivatives and their metal complexes are characterized by multiple absorption bands in the UV-visible region. researchgate.net These transitions are primarily assigned to π-π* transitions within the conjugated system of the ligand. rsc.org For instance, copper (II) and nickel (II) complexes with 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide (a related ligand system) exhibit a broad range of features between 200 and 475 nm. rsc.org A notable characteristic is the presence of vibronic progression, indicating the coupling of electronic transitions with vibrational modes. rsc.org The frequency differences between these sublevels are often consistent with C-H bending modes. rsc.org

Upon coordination to a metal ion, the absorption bands of the bis(imino)isoindoline ligand often show a bathochromic (red) shift. rsc.org This shift is attributed to an increase in the planarity of the ligand structure upon complexation, which enhances conjugation and lowers the energy of the electronic transitions. rsc.org Time-dependent density functional theory (TD-DFT) is a common computational method used to elucidate the calculated electronic spectra of these systems. researchgate.net

Fluorescence emission spectroscopy reveals the emissive properties of these compounds. For example, certain salen ligands based on 4-(diethylamino)salicylaldehyde, which share some structural similarities in terms of intramolecular charge transfer, exhibit red to deep-red emission in the range of 596–635 nm. researchgate.net The emission characteristics are sensitive to the solvent environment, often showing a bathochromic shift in more polar solvents, a phenomenon known as positive solvatochromism. researchgate.net This behavior is indicative of an increase in the dipole moment in the excited state. researchgate.net

Table 1: Illustrative Electronic Absorption and Emission Data for Related Systems This table provides representative data for analogous compounds to illustrate the typical spectral ranges.

| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|

| Salen-type dyes with ICT | 562–575 | 596–635 | researchgate.net |

| Cu(II) and Ni(II) bis(pyridylimino)isoindoline complexes | 200–475 | Not specified | rsc.org |

Charge Transfer (CT) Characteristics

The concept of charge transfer is central to understanding the electronic properties of this compound and its derivatives. Intramolecular charge transfer (ICT) is a key feature in many related dye systems, where an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation. researchgate.net This is often signified by a bathochromic shift in the emission spectrum and an increased dipole moment in the excited state. researchgate.net

In the context of metal complexes, ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) are important. For some platinum(II)-bis(pyridylimino)isoindoline complexes, mixed ligand-to-metal charge transfer character has been observed in the 450-600 nm range. rsc.org However, for similar copper(II) and nickel(II) complexes, the transitions are believed to be predominantly π-π* in nature. rsc.org

Computational studies, particularly TD-DFT, are employed to study charge transfer characteristics by analyzing oscillator strengths and transition state dipole moments. researchgate.net The analysis of solvent effects on spectral shifts, using models like the Kamlet-Taft and Catalan linear solvation energy relationships, can further elucidate the nature of the charge transfer, indicating the relative influence of solvent polarizability, acidity, and basicity. researchgate.net

Reaction Mechanism Studies

Computational Probing of Reaction Pathways (e.g., C-H activation)

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving this compound systems, such as C-H activation. researchgate.net C-H activation is a significant transformation in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. beilstein-journals.org In the context of bis(arylimino)isoindoline ligands complexed to metals like palladium(II), computational studies can reveal the electronic and steric requirements for such reactions. researchgate.net

For example, calculations have shown that the electronic requirements for both C-C and C-H activation can be essentially the same, with 14-electron intermediates playing a key role. researchgate.net However, the steric demands for these two types of activations can differ significantly, with chelation also playing an important role in determining the reaction outcome. researchgate.net Organocatalytic C-H activation reactions have also been studied, where mechanisms can involve processes like a 1,5-hydride shift. beilstein-journals.org

ONIOM Models and Exchange-Correlation Functionals

To manage the computational cost of studying large molecular systems like metal complexes of this compound, hybrid methods such as the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) model are utilized. researchgate.net The ONIOM method allows different parts of a molecule to be treated at different levels of theory. For instance, the reactive center can be studied with a high-level quantum mechanics (QM) method, while the less critical parts of the system are treated with a more computationally efficient molecular mechanics (MM) force field.

The choice of the exchange-correlation functional within density functional theory (DFT) is also crucial for obtaining reliable results. Studies on related systems have compared different functionals, such as B3LYP and mPW1K. researchgate.net It has been found that the inclusion of polarization functions in the basis set significantly affects the relative energetics of reaction pathways. researchgate.net In some cases, the mPW1K functional has been suggested to provide a more reliable reaction profile than the more commonly used B3LYP functional. researchgate.net

Quantum Chemical Calculations of Spectroscopic Parameters (NMR, IR)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, for this compound and its derivatives. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.comsapub.org By comparing the calculated isotropic chemical shifts with experimental data, the tautomeric and isomeric forms of these molecules in solution can be determined. researchgate.netresearchgate.net For example, 13C NMR chemical shift comparisons with model compounds have been used to show that the diimino tautomer is predominant for 1,3-bis(arylimino)isoindolines. researchgate.net Such calculations can also help assign the complex signals in the 1H and 13C NMR spectra. researchgate.net

IR Spectroscopy: DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311G**), can predict the vibrational spectra of these molecules. nih.govsapub.org The calculated wavenumbers are often scaled to improve agreement with experimental data. nih.gov This theoretical-experimental comparison aids in the assignment of characteristic vibrational modes, such as the carbonyl group stretching in related isoindoline-1,3-diones. nih.gov

Applications of Bis Methylimino Isoindoline and Its Complexes in Catalysis

Electrocatalysis

The electrochemical properties of bis(imino)isoindoline complexes, particularly those involving first-row transition metals, have been investigated for their potential in mediating redox reactions. acs.orgrsc.org These studies often focus on identifying both metal-based and ligand-based redox activity to understand and harness their catalytic capabilities. acs.orgscispace.com

Carbon Dioxide (CO2) Reduction Catalysis

Complexes of bis(pyridylimino)isoindoline with copper(II) and nickel(II) have demonstrated the ability to act as electrocatalysts for the reduction of carbon dioxide (CO2). acs.orgscispace.com The investigation of these pincer-type complexes is driven by their high degree of molecular tunability and, in certain instances, the redox activity of the ligand itself. acs.org

The catalytic activity of [Cu(BPIMe)(H₂O)₂]⁺ and [Ni(BPIMe)(H₂O)₂]⁺ complexes towards CO₂ reduction has been confirmed through electrochemical studies in acetonitrile (B52724). acs.orgrsc.org When subjected to a CO₂-saturated atmosphere, both complexes show catalytic behavior for CO₂ reduction. acs.orgscispace.com Cyclic voltammetry (CV) experiments reveal a significant catalytic wave for the copper complex at a potential (Epc) of -2.7 V. acs.org Scan rate-dependent CVs confirmed that the observed current increases are indeed catalytic in nature. acs.org The copper(II) complex, in particular, exhibits more pronounced electrocatalytic behavior compared to its nickel(II) counterpart. acs.orgrsc.orgscispace.com Even the free ligand itself shows some, albeit limited, catalytic activity for CO₂ reduction. acs.org

Electrochemical analyses indicate that the catalytic process is initiated by the reduction of the ligand. acs.orgrsc.orgscispace.com This ligand-based reduction appears to be the crucial first step that triggers the subsequent catalytic cycle for CO₂ reduction. acs.org The stability of the complex is believed to be linked to the fluxional coordination of the ligand in its reduced state, which also influences the decomposition pathways. rsc.orgscispace.com

The primary product from the electrocatalytic reduction of CO₂ using both the copper and nickel bis(pyridylimino)isoindoline complexes is carbon monoxide (CO). acs.org The copper complex demonstrates higher catalytic activity and selectivity for CO production. acs.org Controlled potential electrolysis (CPE) experiments revealed that in the initial 15 minutes of catalysis, the process is largely homogeneous, with the [Cu-BPIMe]⁺ complex producing CO with a Faradaic efficiency (FE) of 54(±2)%. acs.org In contrast, the nickel complex, [Ni-BPIMe]⁺, showed a much lower and near-constant FE for CO production, measured at 11(±2)%. acs.org

Table 1: Electrocatalytic CO₂ Reduction Performance of BPIMe Complexes

| Catalyst | Primary Product | Faradaic Efficiency (FE) for CO | Notes |

|---|---|---|---|

| [Cu(BPIMe)(H₂O)₂]⁺ | Carbon Monoxide (CO) | 54(±2)% (initial) | Catalysis is believed to be largely homogeneous in the first 15 minutes. acs.org |

| [Ni(BPIMe)(H₂O)₂]⁺ | Carbon Monoxide (CO) | 11(±2)% | Shows significantly lower activity compared to the copper complex. acs.org |

A significant challenge with these catalysts is their limited stability during prolonged electrolysis. acs.org Both the copper and nickel complexes decompose over extended periods of reduction. acs.orgrsc.orgscispace.com This decomposition leads to the formation of heterogeneous materials on the surface of the electrode. acs.orgscispace.com Surface analysis using energy-dispersive X-ray spectroscopy (EDS) suggests that these decomposition products are metallic copper and nickel, respectively. acs.orgrsc.org Interestingly, these deposited heterogeneous materials are themselves catalytically active for the reduction of CO₂ to CO. acs.org The decomposition process is thought to be triggered by the initial ligand reduction, with the stability of the complex being compromised by the flexible coordination of the ligand in its reduced form. rsc.orgscispace.com

Redox Flow Batteries (as Anolyte Materials)

The development of nonaqueous redox flow batteries (NRFBs) has been hindered by a lack of suitable electroactive materials, particularly anolytes, that combine high solubility, appropriate redox potentials, and stability during cycling. acs.org Metal-coordination complexes featuring tridentate bis(pyridylimino)isoindoline (BPI) ligands have been designed and investigated as a promising class of anolytes for NRFBs. acs.org These ligands are engineered to facilitate multielectron redox events, which can increase the storage capacity of the battery. acs.org

Systematic studies involving the variation of the metal center and ligand structure have led to the identification of nickel BPI complexes as particularly promising anolyte candidates. acs.org These complexes have demonstrated the ability to undergo stable charge-discharge cycling with minimal capacity loss. acs.org One nickel BPI derivative, in particular, was found to possess a rare combination of high solubility (over 700 mM in acetonitrile), the ability to transfer multiple electrons at low redox potentials (–1.7 and –1.9 V versus Ag/Ag⁺), and high stability in the charged state for several days at high concentrations. acs.org These characteristics make such complexes highly suitable for application as anolytes in high-energy-density NRFBs. acs.org

Table 2: Performance of a Nickel Bis(imino)isoindoline Complex as an Anolyte for NRFBs

| Parameter | Value | Significance |

|---|---|---|

| Metal Center | Nickel (Ni) | Identified as a stable metal center for this application. acs.org |

| Solubility | >700 mM (in CH₃CN) | High solubility is crucial for achieving high energy density in flow batteries. acs.org |

| Redox Potentials | –1.7 V and –1.9 V (vs Ag/Ag⁺) | Low potentials are desirable for anolytes to maximize cell voltage. acs.org |

| Electron Transfer | Multiple electron events | Increases the charge storage capacity per molecule. acs.org |

| Cycling Stability | <5% capacity loss over 200 cycles | Demonstrates high stability and long-term performance. acs.org |

Homogeneous Catalysis

Complexes of bis(imino)isoindoline ligands, including bis(methylimino)isoindoline, are notable for their applications in homogeneous catalysis. researchgate.netrsc.org These pincer-type ligands coordinate with a variety of transition metals to form stable yet reactive complexes that can catalyze a range of chemical transformations. researchgate.netresearchgate.net The versatility of these catalysts stems from the modular nature of the isoindoline (B1297411) scaffold, which allows for fine-tuning of the steric and electronic properties of the metal center. researchgate.netrsc.org This adaptability has led to the successful use of bis(imino)isoindoline metal complexes in reactions such as oxidations, hydrogenations, and polymerizations. rsc.org For instance, ruthenium complexes of 1,3-bis(2-pyridylimino)isoindolines have demonstrated catalytic activity in alcohol oxidation. acs.org Similarly, manganese complexes have been investigated for their ability to catalyze oxidation reactions and act as bleaching agents. mdpi.com

The catalytic performance is often influenced by the specific metal ion and the substituents on the imino groups. First-row transition metal complexes, in particular, have been a focus of research for applications in energy storage and catalysis. rsc.org For catalytic purposes, 1:1 complexes of the ligand to the metal are generally preferred as they provide open coordination sites at the metal center, which are crucial for substrate binding and activation. rsc.org The electronic properties of the ligand, which can be modified by deprotonation of the isoindoline NH group, also play a significant role in the catalytic activity. mdpi.com

Enantioselective Catalysis

The development of chiral bis(imino)isoindoline ligands has opened avenues for enantioselective homogeneous catalysis. rsc.org By introducing chiral centers into the ligand architecture, typically on the imino sidearms, researchers have created catalysts capable of producing chiral molecules with high selectivity. rsc.orgresearchgate.net This approach is based on the principle that a chiral ligand environment around the metal center can effectively control the stereochemical outcome of a reaction.

Groups such as Bröring and Gade have successfully developed chiral bis(pyridylimino)isoindoline ligands for this purpose. rsc.org A key strategy involves synthesizing ligands from chiral aminoalcohols or other chiral building blocks, which are then reacted with phthalonitrile (B49051) or its derivatives. The resulting chiral pincer ligands form well-defined complexes with metals like palladium and copper. For example, palladium(II) acetate (B1210297) complexes with chiral bis(imino)isoindoline ligands have been prepared as "proof-of-concept" 1:1 ligand-to-metal complexes, which are believed to be essential for their function as enantioselective catalysts. rsc.org These chiral systems have shown promise in reactions such as asymmetric cyclopropanation. researchgate.net The design of these ligands often draws inspiration from the structural similarities to well-established chiral ligands like the pybox family. rsc.org

The following table summarizes examples of chiral ligands derived from the isoindoline scaffold and their intended applications.

| Ligand Type | Chiral Moiety | Potential Application |

| Chiral bis(pyridylimino)isoindoline | Derived from chiral amines/alcohols | Enantioselective cyclopropanation, hydrogenations |

| Chiral bis(oxazol-2-ylimino)isoindoline | Derived from chiral aminoalcohols | General enantioselective catalysis |

Other Catalytic Transformations (e.g., C-C bond activation)

Beyond enantioselective reactions, this compound and its analogues are involved in a variety of other catalytic transformations, including the challenging activation of carbon-carbon (C-C) bonds. The formation of C-C bonds is a cornerstone of organic synthesis, and transition metal catalysis provides powerful tools for constructing complex molecular architectures, such as the isoindolinone scaffold. nih.govdiva-portal.org Palladium complexes with 1,3-bis(2-arylimino)isoindoline ligands have been investigated for their ability to activate C-H bonds, a process often related to C-C bond formation cycles, although attempts to directly activate C-C bonds with these specific systems were not reported as successful. researchgate.net The general strategy for C-C bond activation involves the oxidative addition of a C-C bond to a metal center, often facilitated by chelation assistance or the use of strained starting materials. u-tokyo.ac.jp

Complexes of bis(imino)isoindolines have also been employed in other important catalytic processes:

CO₂ Reduction: Copper(II) and Nickel(II) complexes featuring the 1,3-bis((6-methylpyridin-2-yl)imino)isoindolin-2-ide ligand have been studied as electrocatalysts for the reduction of carbon dioxide (CO₂). rsc.org The copper complex, in particular, showed catalytic activity for converting CO₂ to carbon monoxide (CO). rsc.org

Oxidation Reactions: Manganese(II) complexes with various 1,3-bis(2'-Ar-imino)isoindoline ligands serve as efficient catalysts for H₂O₂ disproportionation (catalase-like activity) and as bleaching catalysts for the oxidative degradation of organic dyes like morin. mdpi.com The catalytic activity in these systems was found to correlate with the redox potential of the Mn(III)/Mn(II) couple. mdpi.com

Synthesis of Heterocycles: Rare earth metal complexes with isoindoline-based ligands have been shown to catalyze the tandem addition and cyclization reactions between nitriles and amines to produce substituted 1,3-diiminoisoindolines and 2,3-dihydroquinazolinimines. researchgate.net

The table below details the catalytic activity of various manganese complexes in the disproportionation of hydrogen peroxide.

| Catalyst (Complex) | Ligand (HLn) | Initial Rate (V₀) (M s⁻¹) |

| [MnII(HL¹)Cl₂] | Ar = pyridyl | 0.83 x 10⁻⁵ |

| [MnII(HL²)Cl₂] | Ar = 4-methylpyridyl | 1.04 x 10⁻⁵ |

| [MnII(HL³)Cl₂] | Ar = imidazolyl | 1.63 x 10⁻⁵ |

| [MnII(HL⁴)Cl₂] | Ar = thiazolyl | 1.95 x 10⁻⁵ |

| [MnII(HL⁵)Cl₂] | Ar = benzimidazolyl | 2.15 x 10⁻⁵ |

| [MnII(HL⁶)Cl₂] | Ar = N-methylbenzimidazolyl | 2.50 x 10⁻⁵ |

| Data sourced from studies on catalase-like activity in bicarbonate buffer (pH = 9.6). mdpi.com |

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanisms of catalysis involving this compound complexes is crucial for optimizing existing systems and designing new ones. Mechanistic investigations often involve a combination of kinetic studies, spectroscopic analysis, and computational modeling. nih.govnih.gov

In the context of oxidation catalysis by manganese complexes, mechanistic studies suggest the formation of high-valent oxomanganese(IV) species as key intermediates. mdpi.com The initial step is proposed to be a rapid electron transfer between the substrate and the high-valent oxometal species. researchgate.net

For the electrocatalytic reduction of CO₂ using copper and nickel bis(imino)isoindoline complexes, the mechanism is thought to be initiated by the reduction of the ligand. rsc.org However, these studies also highlight a significant challenge: the catalysts can decompose over time into heterogeneous metallic materials on the electrode surface, which are themselves catalytically active. rsc.org This decomposition is believed to be related to the fluxional behavior of the ligand's coordination in its reduced state, pointing to the importance of ligand rigidity in catalyst design. rsc.org

Mechanistic proposals for iron-catalyzed reactions with related protic pincer ligands have featured proton-coupled electron transfer (PCET) steps, where the NH group of the ligand scaffold plays a direct role in the catalytic cycle by facilitating bond cleavage through hydrogen bonding. nih.gov

Supramolecular Chemistry and Intermolecular Interactions

π–π Interactions and Molecular Stacking in Solid State

π–π stacking is a significant non-covalent interaction that influences the crystal packing of aromatic and heteroaromatic systems, including bis(imino)isoindoline derivatives. nih.gov These interactions arise from the attractive forces between the electron-rich π-systems of adjacent molecules. The stability and geometry of these stacked structures are governed by a balance of electrostatic, dispersion, and repulsive forces. nih.gov

The nature of the substituents on the imino groups can also influence the stacking arrangement. For instance, in various isoindoline-1,3-diimine derivatives, the supramolecular assembly via π-stacking is affected by the nature of the aryl group. researchgate.net

| Compound/System | Observed π–π Stacking Feature | Key Influencing Factors | Reference |

| 1,3-bis((6-methylpyridin-2-yl)imino)isoindoline (BPIMeH) | Dimeric asymmetric unit with a puckered pyridine (B92270) ring. | π–π interactions between neighboring molecules; steric repulsion of ortho-methyl groups. | rsc.org |

| General Aromatic Dimers | Interaction energy increases with system size, more rapidly than in σ–σ or σ–π complexes. | Electron delocalization leading to larger dispersion contributions; softening of the repulsive wall. | nih.gov |

| Isoindoline-1,3-diimine derivatives | Supramolecular assembly is influenced by ligand substituents. | Aryl-group on the ligand. | researchgate.net |

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and specific interactions that play a pivotal role in molecular recognition and the formation of ordered supramolecular structures. nih.gov In the context of isoindoline (B1297411) derivatives, hydrogen bonding networks are critical in stabilizing crystal structures and can even direct the formation of complex architectures. mdpi.comfigshare.com

For example, in the salt of a related compound, bis[2-phenyl-1-(phenyl-iminio)isoindoline], the cations and a hexachloridodipalladate(II) anion are connected through N-H⋯Cl hydrogen bonds. nih.gov These interactions form between the iminium (N-H) groups of the cations and the terminal chloride atoms of the anion, demonstrating the role of hydrogen bonding in linking organic and inorganic components in a crystal lattice. nih.gov

| System | Type of Hydrogen Bond | Role/Observation | Reference |

| Bis[2-phenyl-1-(phenyl-iminio)isoindoline] salt | N-H⋯Cl | Connects cations and anions in the crystal structure. | nih.gov |

| General Systems | Weak to Strong H-Bonds | Essential for molecular recognition, self-assembly, and chemical reactivity. | nih.gov |

| Macrocycle Synthesis | Hydrogen Bond Network | Preorganizes linear molecules to favor cyclization over polymerization. | mdpi.com |

| Bis(amidine) Ligands | Inter- and Intramolecular H-Bonds | Formation of unprecedented networks of weak to moderately strong bonds. | rsc.org |

Formation of Cluster Complexes (e.g., Ag6 clusters)

Bis(imino)isoindoline ligands have demonstrated the ability to act as scaffolds for the assembly of novel metal cluster complexes. A notable example is the formation of a silver hexanuclear (Ag6) cluster when 1,3-bis(benzylimino)isoindoline is reacted with silver nitrate (B79036) (AgNO3). researchgate.netresearchgate.net

In this complex, four equivalents of the bis(benzylimino)isoindoline ligand chelate a Ag6 core. researchgate.netresearchgate.net The geometry of this cluster is particularly remarkable, exhibiting a previously unobserved argentophilic (Ag-Ag) interaction pattern. The Ag6 unit forms a compressed hexagon, which can be described as two Ag3 triangles linked to form a parallelogram. researchgate.netresearchgate.net The argentophilic interactions, which are weak metal-metal bonds, have distances ranging from approximately 2.76 to 3.17 Å. researchgate.net This work highlights the potential of using substituted bis(imino)isoindolines to template the formation of unique metal cluster geometries that are not readily accessible through other synthetic routes. researchgate.net

| Ligand | Metal Ion | Resulting Cluster | Structural Features | Reference |

| 1,3-Bis(benzylimino)isoindoline | Ag(I) | Ag6 Cluster | Compressed hexagon geometry; two linked Ag3 triangles; Argentophilic interactions (2.76–3.17 Å). | researchgate.netresearchgate.net |

Conformational Dimorphism and Polymorphism